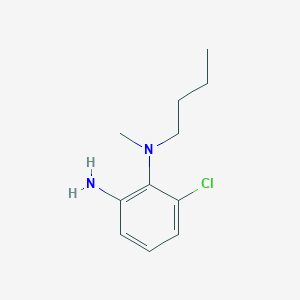

N~2~-butyl-3-chloro-N~2~-methyl-1,2-benzenediamine

Description

N²-Butyl-3-chloro-N²-methyl-1,2-benzenediamine is a substituted benzenediamine featuring a chlorine atom at the 3-position and alkyl substituents (butyl and methyl groups) on the N² nitrogen. Its synthesis likely involves methods analogous to those described for related diamines, such as oxidative condensation with aldehydes or ketones under iodine catalysis .

Properties

IUPAC Name |

2-N-butyl-3-chloro-2-N-methylbenzene-1,2-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17ClN2/c1-3-4-8-14(2)11-9(12)6-5-7-10(11)13/h5-7H,3-4,8,13H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAZKBHZVGNSLJV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(C)C1=C(C=CC=C1Cl)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-butyl-3-chloro-N~2~-methyl-1,2-benzenediamine typically involves the following steps:

Nitration: The benzene ring is nitrated to introduce nitro groups.

Reduction: The nitro groups are reduced to amine groups.

Alkylation: The amine groups are alkylated with butyl and methyl groups.

Chlorination: The final step involves the chlorination of the benzene ring.

Industrial Production Methods

Industrial production of N2-butyl-3-chloro-N~2~-methyl-1,2-benzenediamine follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N~2~-butyl-3-chloro-N~2~-methyl-1,2-benzenediamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the compound into different amine derivatives.

Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).

Reduction: Reducing agents such as hydrogen gas (H~2~) in the presence of a palladium catalyst (Pd/C) are commonly used.

Substitution: Nucleophiles like sodium methoxide (NaOCH~3~) or potassium tert-butoxide (KOtBu) are used for substitution reactions.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Various amine derivatives.

Substitution: Compounds with different functional groups replacing the chloro group.

Scientific Research Applications

N~2~-butyl-3-chloro-N~2~-methyl-1,2-benzenediamine has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development and therapeutic applications.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N2-butyl-3-chloro-N~2~-methyl-1,2-benzenediamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Electronic Features

The table below compares N²-butyl-3-chloro-N²-methyl-1,2-benzenediamine with key analogs, emphasizing substituent effects:

Key Findings from Comparative Studies

Electronic Effects: The chlorine at C3 in the target compound introduces moderate electron-withdrawing effects, enhancing electrophilicity at adjacent positions. This contrasts with 4,5-dichloro-1,2-benzenediamine, where dual Cl atoms amplify deactivation of the aromatic ring, reducing reactivity in nucleophilic substitutions .

Steric Considerations: The butyl group in the target compound contributes significant steric hindrance, which may limit accessibility in coordination chemistry compared to smaller analogs like 4-methyl-1,2-benzenediamine . The pyridinyl-ethyl substituent in 3-chloro-N²-(pyridinyl-amino-ethyl)-1,2-benzenediamine introduces moderate bulk but enhances polarity, improving solubility in polar solvents .

Reactivity in Synthesis :

- Compounds with electron-donating groups (e.g., 4-methyl-1,2-benzenediamine) undergo faster oxidative condensation with aldoses under iodine catalysis, as seen in the synthesis of aldo-imidazoles for carbohydrate analysis .

- The target compound’s alkyl substituents may slow such reactions compared to less hindered analogs but could improve regioselectivity in directed C–H functionalization.

This suggests similar regulatory considerations for the target compound.

Biological Activity

N~2~-butyl-3-chloro-N~2~-methyl-1,2-benzenediamine is a compound that has garnered interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the biological activity of this compound, supported by data tables and relevant research findings.

This compound is characterized by its unique chemical structure, which includes a butyl group and a chloro substituent on a benzenediamine backbone. This configuration may influence its biological activity by affecting its interaction with biological targets.

The mechanism of action for this compound involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modifying their activity and leading to various biological effects. The precise molecular pathways remain an area of ongoing research, but initial studies suggest potential interactions with cellular signaling pathways relevant to cancer and microbial resistance.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study highlighted its effectiveness against various strains of bacteria and fungi, suggesting a broad-spectrum antimicrobial potential.

Table 1: Antimicrobial Activity of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Candida albicans | 64 µg/mL |

These findings indicate that the compound could be a candidate for developing new antimicrobial agents.

Anticancer Properties

This compound has also been investigated for its anticancer properties. In vitro studies have shown that the compound can induce apoptosis in various cancer cell lines, including breast and lung cancer cells.

Case Study: Anticancer Efficacy in Mouse Models

In a recent study utilizing mouse models with Lewis lung carcinoma, this compound demonstrated a significant increase in the lifespan of treated mice compared to controls. The results showed:

- Control Group : Average lifespan of 30 days

- Treated Group : Average lifespan extended to 47 days at a dosage of 150 mg/kg

This suggests that the compound may have potential as an anticancer therapeutic agent .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.